

Methodologies: An Integrated Computational and Experimental Approach

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Compound of Interest

Compound Name: **1,5-Naphthyridin-3-ol**

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A combined approach of theoretical calculations and experimental validation is crucial for the unambiguous characterization of molecular structures and properties.

Quantum Chemical Calculation Protocol

Quantum chemical calculations are performed to determine the molecule's stable structure and predict its spectroscopic and electronic properties. Density Functional Theory (DFT) is a preferred method due to its excellent balance of accuracy and computational cost for organic molecules.[\[1\]](#)[\[2\]](#)

Software: All calculations can be performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional conformation of **1,5-Naphthyridin-3-ol**, which corresponds to the minimum energy on the potential energy surface.[\[3\]](#)[\[4\]](#)

- Method: Density Functional Theory (DFT)
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[\[5\]](#)
- Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for hydrogen

bonding and non-covalent interactions.

- Procedure: An initial structure of **1,5-Naphthyridin-3-ol** is drawn using molecular modeling software. The geometry optimization is then performed iteratively until the forces on each atom are negligible and the total energy converges.[2]

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

- Method: DFT/B3LYP/6-311++G(d,p)
- Procedure: The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields the vibrational frequencies. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Step 3: Electronic Properties and UV-Vis Spectrum Simulation To understand the electronic structure and predict the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed.[6][7][8]

- Method: TD-DFT//B3LYP/6-311++G(d,p)
- Procedure: This calculation provides the energies of electronic excitations from the ground state to various excited states. The calculation yields the absorption wavelengths (λ_{max}) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.[9][10] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and the nature of its electronic transitions.

Step 4: NMR Spectrum Simulation The prediction of ^1H and ^{13}C NMR chemical shifts is a powerful tool for structure verification.

- Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.[11][12]

- Procedure: The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory ($\delta = \sigma_{\text{ref}} - \sigma_{\text{calc}}$).[13]

Experimental Protocols

Experimental work is necessary to synthesize the compound and validate the computational predictions.

Synthesis of 1,5-Naphthyridin-3-ol: A plausible synthetic route involves the cyclization of a substituted aminopyridine, a common strategy for forming the naphthyridine core.[14][15] For instance, a modified Skraup or Gould-Jacobs reaction using a suitable 3-aminopyridine precursor could be employed.[16] Purification would typically be achieved via column chromatography or recrystallization.

Spectroscopic Characterization:

- **FT-IR Spectroscopy:** The FT-IR spectrum should be recorded using the KBr pellet method on a standard FT-IR spectrometer over a range of 4000-400 cm^{-1} .[17]
- **UV-Vis Spectroscopy:** The absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol) using a dual-beam UV-Vis spectrophotometer, typically scanning from 200 to 800 nm.[18]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆, with TMS as the internal standard.[19][20]

Data Presentation and Analysis

The following tables present illustrative data that one might expect from the computational and experimental study of **1,5-Naphthyridin-3-ol**.

Table 1: Representative Optimized Geometric Parameters

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Lengths	C2-C3	1.375 Å
C3-C4	1.412 Å	
C3-O1	1.360 Å	
O1-H	0.965 Å	
N1-C2	1.330 Å	
N5-C4a	1.380 Å	
Bond Angles	C2-C3-C4	121.5°
C2-C3-O1	125.0°	
C3-O1-H	109.2°	
N1-C2-C3	123.8°	

Note: This data is illustrative.
Atom numbering follows
standard chemical
conventions.

Table 2: Comparison of Representative Experimental and Calculated Vibrational Frequencies

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Calculated (Scaled) (cm ⁻¹)	Assignment
O-H stretch	3450 (broad)	3465	Hydroxyl group
C-H stretch (aromatic)	3080	3085	Aromatic C-H
C=N stretch	1610	1615	Naphthyridine ring
C=C stretch	1585	1590	Naphthyridine ring
C-O stretch	1250	1255	Phenolic C-O
O-H bend	1205	1210	In-plane O-H bend

Note: This data is
illustrative and for
comparison purposes.

Table 3: Calculated Electronic Properties and Simulated UV-Vis Data

Parameter	Value
HOMO Energy	-6.25 eV
LUMO Energy	-1.88 eV
HOMO-LUMO Gap (ΔE)	4.37 eV
Calculated λ_{max} 1 (TD-DFT)	325 nm ($\pi \rightarrow \pi$)
Calculated λ_{max} 2 (TD-DFT)	280 nm (n \rightarrow π)

Note: This data is illustrative. The nature of the
transition is assigned based on the molecular
orbitals involved.

Table 4: Comparison of Representative Experimental and Calculated NMR Chemical Shifts (δ , ppm)

Atom	Experiment al ¹ H NMR	Calculated ¹ H NMR (GIAO)	Atom	Experiment al ¹³ C NMR	Calculated ¹³ C NMR (GIAO)
H (O-H)	9.85 (s)	9.90	C2	145.2	145.8
H2	8.95 (d)	9.01	C3	155.0	155.5
H4	8.50 (d)	8.55	C4	120.5	121.0
H6	9.10 (dd)	9.15	C4a	148.1	148.6
H7	7.80 (dd)	7.86	C6	152.3	152.9
H8	8.75 (dd)	8.81	C7	124.7	125.2
C8	136.4	137.0			
C8a	128.9	129.5			

Note: This data is illustrative. Chemical shifts are referenced to TMS and are solvent-dependent (hypotheticall y in DMSO- d_6).

Visualization of Workflows and Relationships

Visual diagrams help to clarify complex processes and the relationships between different calculated parameters.

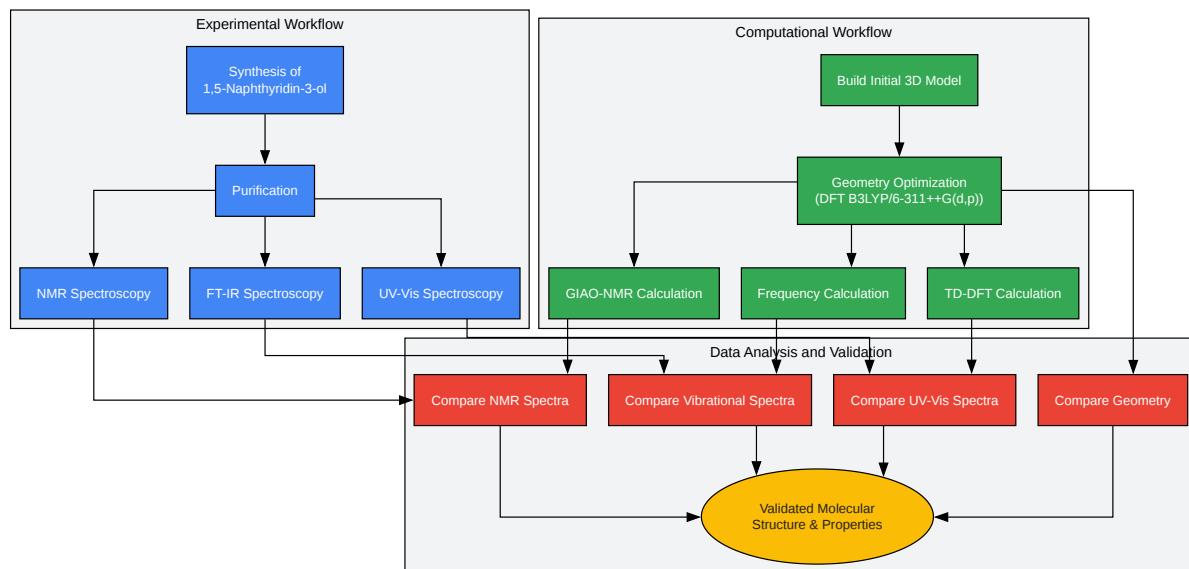
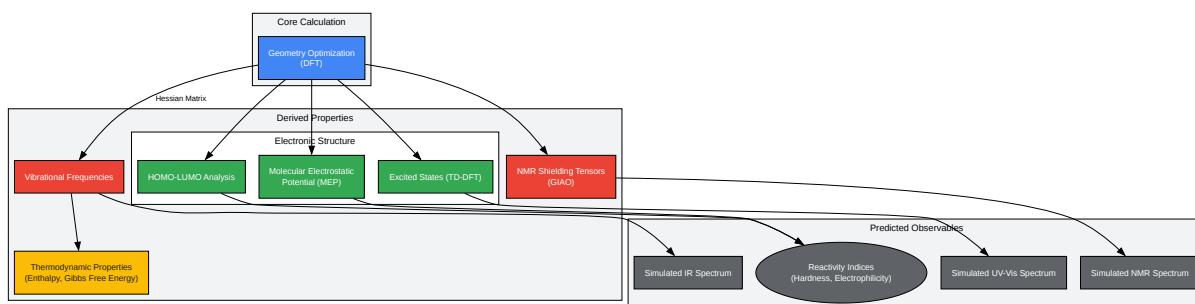
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Figure 1: Integrated workflow for the characterization of **1,5-Naphthyridin-3-ol**.



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Figure 2: Logical flow of quantum chemical calculations and derived molecular properties.

Conclusion

This guide outlines a comprehensive and robust methodology for the quantum chemical and experimental investigation of **1,5-Naphthyridin-3-ol**. By integrating high-level DFT calculations for geometry, vibrational, and spectroscopic predictions with corresponding experimental synthesis and characterization, researchers can achieve a thorough understanding of the molecule's fundamental properties. This integrated approach is invaluable for validating theoretical models, unambiguously determining molecular structure, and providing the foundational data necessary for applications in drug design and materials science. The detailed

protocols and illustrative data serve as a practical blueprint for future research on this and related naphthyridine compounds.

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